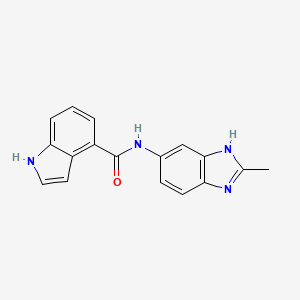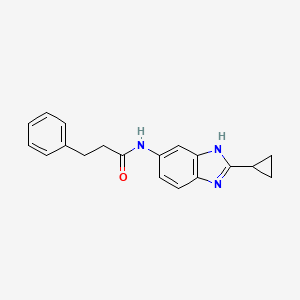![molecular formula C25H33N7O B10982219 N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10982219.png)
N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a triazolopyridazine ring, and a piperidine carboxamide group. The combination of these functional groups contributes to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzylpiperidine intermediate, the construction of the triazolopyridazine ring, and the final coupling to form the carboxamide. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis or batch processing. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control and product verification.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, block receptor activity, or alter signal transduction pathways.
Properties
Molecular Formula |
C25H33N7O |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H33N7O/c33-25(22-11-16-31(17-12-22)24-7-6-23-28-27-19-32(23)29-24)26-13-8-20-9-14-30(15-10-20)18-21-4-2-1-3-5-21/h1-7,19-20,22H,8-18H2,(H,26,33) |
InChI Key |
GTLPQQTUEUCULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(1H-13-Benzodiazol-2-YL)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-YL]oxy}acetamide](/img/structure/B10982140.png)
![(4-Benzylpiperidin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone](/img/structure/B10982144.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-8-yl)acetamide](/img/structure/B10982156.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10982166.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B10982169.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B10982172.png)
![methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10982174.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10982177.png)



![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide](/img/structure/B10982206.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10982213.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10982224.png)
